molecular formula C12H10B2O7 B14763116 (6-Boronooxydibenzofuran-4-yl)oxyboronic acid

(6-Boronooxydibenzofuran-4-yl)oxyboronic acid

Katalognummer: B14763116
Molekulargewicht: 287.8 g/mol
InChI-Schlüssel: YQOQRBJRLOWOJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzofuran -4,6 -diborate is a chemical compound derived from dibenzofuran, which is a tricyclic aromatic heterocycle consisting of a benzofuran fused with a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran -4,6 -diborate typically involves the functionalization of dibenzofuran at the 4 and 6 positions with borate groups. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, dibenzofuran can be reacted with boronic acids or borate esters in the presence of a palladium catalyst and a base to introduce the borate groups at the desired positions .

Industrial Production Methods

Industrial production of dibenzofuran -4,6 -diborate may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzofuran -4,6 -diborate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can convert dibenzofuran -4,6 -diborate into other borate-containing compounds.

    Substitution: The borate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the borate positions.

Wissenschaftliche Forschungsanwendungen

Dibenzofuran -4,6 -diborate has several scientific research applications, including:

Wirkmechanismus

The mechanism by which dibenzofuran -4,6 -diborate exerts its effects involves the interaction of the borate groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science. The specific pathways and molecular targets depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibenzofuran -4,6 -diborate is unique due to the presence of borate groups at specific positions, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring boron-containing compounds, such as in materials science and catalysis.

Eigenschaften

Molekularformel

C12H10B2O7

Molekulargewicht

287.8 g/mol

IUPAC-Name

(6-boronooxydibenzofuran-4-yl)oxyboronic acid

InChI

InChI=1S/C12H10B2O7/c15-13(16)20-9-5-1-3-7-8-4-2-6-10(21-14(17)18)12(8)19-11(7)9/h1-6,15-18H

InChI-Schlüssel

YQOQRBJRLOWOJM-UHFFFAOYSA-N

Kanonische SMILES

B(O)(O)OC1=CC=CC2=C1OC3=C2C=CC=C3OB(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.